REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:17]=[C:16]([C:18]([F:21])([F:20])[F:19])[CH:15]=[CH:14][C:3]=1[O:4][C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([OH:10])=[O:9].C(OC(=O)C)(=O)C.C(O)(=O)C.OS(O)(=O)=O.[N+:38]([O-])([OH:40])=[O:39]>>[Cl:1][C:2]1[CH:17]=[C:16]([C:18]([F:20])([F:19])[F:21])[CH:15]=[CH:14][C:3]=1[O:4][C:5]1[CH:13]=[CH:12][C:11]([N+:38]([O-:40])=[O:39])=[C:7]([CH:6]=1)[C:8]([OH:10])=[O:9]
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Name
|
|
Quantity
|
275.9 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(OC=2C=C(C(=O)O)C=CC2)C=CC(=C1)C(F)(F)F
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Name
|
|
Quantity
|
276 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
276 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
91.7 g
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Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
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Type
|
CUSTOM
|
Details
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the reaction was stirred for 1.5 hrs
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
The cooling bath was substituted with a water bath
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Type
|
CUSTOM
|
Details
|
at 30° C
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Type
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CUSTOM
|
Details
|
The reaction was quenched with 1250 ml of water (at 30° C.)
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Type
|
STIRRING
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Details
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stirred for 0.25 hr
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Duration
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0.25 h
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Type
|
FILTRATION
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Details
|
The resultant yellow precipitate was filtered
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Type
|
WASH
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Details
|
washed with 2 liters of water
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Type
|
CUSTOM
|
Details
|
Recrystallization from toluene (750 ml)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(OC=2C=CC(=C(C(=O)O)C2)[N+](=O)[O-])C=CC(=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 271.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |